5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Structural Characterization
X-ray Crystallographic Analysis of Molecular Geometry
The molecular geometry of 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid is primarily inferred from crystallographic studies of related complexes and derivatives. While direct structural data for the free acid is limited, insights are drawn from coordination complexes and analogous compounds.
Key Observations from Related Structures
Core Triazolopyrimidine Geometry :
- The triazolo[1,5-a]pyrimidine ring adopts a planar conformation, with alternating single and double bonds.
- Bond lengths in the triazole and pyrimidine rings align with aromatic systems, though reduced aromaticity is noted compared to purines.
- For example, in cobalt complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp), the pyrimidine ring exhibits bond lengths of ~1.34–1.45 Å for C–N and C–C bonds.
Substituent Effects :
Crystallographic Data from Coordination Complexes
Table 1 summarizes bond lengths and angles from copper(II) complexes with triazolopyrimidine ligands, which share structural motifs with the target compound.
| Bond/Parameter | Value (Å/°) | Source |
|---|---|---|
| Cu–N (triazolopyrimidine) | 1.985–2.038 | |
| C=O (carboxylic acid) | 1.23–1.25 | |
| N–N (triazole ring) | 1.30–1.35 | |
| C–C (pyrimidine ring) | 1.34–1.45 |
Note: Data extrapolated from complexes due to limited direct structural reports for the free acid.
Spectroscopic Profiling (IR, NMR, UV-Vis)
The spectroscopic properties of this compound are critical for confirming its structure and identifying functional groups.
Infrared (IR) Spectroscopy
Key IR bands include:
- Carboxylic acid group : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and broad O–H stretching (~2500–3300 cm⁻¹).
- Triazolopyrimidine core : Peaks at ~1600–1500 cm⁻¹ (C=N/C=C stretching).
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits absorption bands due to π→π* transitions:
Computational Modeling of Electronic Structure (DFT, HOMO-LUMO Analysis)
Density Functional Theory (DFT) studies provide insights into the electronic distribution and reactivity of the compound.
HOMO-LUMO Energy Levels
- HOMO (Highest Occupied Molecular Orbital) : Localized on the pyrimidine ring, with contributions from the carboxylic acid group.
- LUMO (Lowest Unoccupied Molecular Orbital) : Distributed across the triazole ring, indicating potential sites for electrophilic attack.
Electron Density Distribution
Topological analysis reveals:
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVBNPDDJKFYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350305 | |
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87253-62-1 | |
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation Reactions
Cyclocondensation reactions involve the reaction of hydrazinyl derivatives with carbonyl compounds. A typical method includes:
- Reagents: Hydrazinylpyrimidine and a suitable carbonyl compound.
- Conditions: The reaction is typically performed in an acidic medium to facilitate cyclization.
- Yield: Yields can vary but are generally around 60-80%.
Oxidative Cyclization
This method utilizes pyrimidin-2-yl-amidines as starting materials.
- Reagents: Pyrimidin-2-yl-amidines and oxidizing agents.
- Conditions: The reaction is conducted under controlled oxidative conditions.
- Yield: Yields are often reported between 50% and 70%.
Dimroth Rearrangement
The Dimroth rearrangement is a two-step process that converts an intermediate into the desired triazolo compound.
Step 1: Cyclocondensation of hydrazinylpyrimidine with a carbonyl compound.
Step 2: Rearrangement under acidic conditions to yield the triazolo derivative.
Yield: This method can provide yields of up to 75%.
Hydrazinylpyrimidine Derivatives
A more recent approach involves using hydrazinyl derivatives that contain sulfur groups.
Reagents: (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide and carbon disulfide in a potassium hydroxide solution.
Conditions: Reaction in ethanol at elevated temperatures.
Yield: This method has shown yields exceeding 80% for the desired product.
| Method | Yield (%) | Key Reagents | Conditions |
|---|---|---|---|
| Cyclocondensation | 60 - 80 | Hydrazinylpyrimidine + Carbonyl | Acidic Medium |
| Oxidative Cyclization | 50 - 70 | Pyrimidin-2-yl-amidine + Oxidant | Controlled Oxidative Conditions |
| Dimroth Rearrangement | Up to 75 | Hydrazinylpyrimidine + Carbonyl | Acidic Conditions |
| Hydrazinyl Derivatives | >80 | (4,6-dimethylpyrimidin-2-ylsulfanyl) + Carbon Disulfide | Ethanol at Elevated Temperature |
Research indicates that derivatives of 5,7-dimethyl-triazolo[1,5-a]pyrimidine have been explored for various biological activities including anti-cancer properties and as potential treatments for parasitic diseases. The versatility of the triazolo-pyrimidine scaffold allows for modifications that enhance biological activity while maintaining favorable physicochemical properties.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits notable anticancer properties. Studies involving platinum(II) complexes of this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, the interaction of this compound with platinum(II) resulted in significant cytotoxic activity in various cancer models . The mechanism involves the formation of DNA adducts that inhibit cell proliferation.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Its derivatives have shown efficacy against certain viral infections by interfering with viral replication processes. This application is particularly relevant in the development of new antiviral agents targeting RNA viruses.
Coordination Chemistry
This compound acts as a bidentate ligand in coordination complexes. Studies have reported the synthesis of mono- and dinuclear platinum(II) complexes using this ligand . These complexes are characterized by their unique structural configurations and stability. The ligand's ability to form stable complexes enhances the solubility and bioavailability of metal-based drugs.
Material Science
The compound has applications in the synthesis of novel materials. For example, it can be utilized in the development of metal-organic frameworks (MOFs) that exhibit interesting properties such as gas adsorption and catalytic activity. These materials are being explored for applications in environmental remediation and energy storage.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to metal ions in coordination complexes, affecting their reactivity and stability . In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Structure : Sulfonamide group replaces the carboxylic acid.
- Key Differences: Sulfonamide derivatives exhibit potent herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis .
- Bioactivity: Demonstrated efficacy against Brassica campestris and Echinochloa crusgalli at low concentrations .
α-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thio)acetamides
Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Hybrids
- Structure : Carboxamide group at position 6 with aromatic substitutions.
- Key Differences : Carboxamide hybrids show antiproliferative activity against cancer cell lines (e.g., HCT-116, MCF-7) via kinase inhibition or apoptosis induction .
- Synthesis : Prepared via multi-component Biginelli-like reactions .
Pharmacological and Agrochemical Activities
Biological Activity
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, focusing on its anticancer, anti-inflammatory, and antifungal properties, supported by research findings and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₈H₈N₄O₂
- Molecular Weight : 192.18 g/mol
- CAS Number : 87253-62-1
Anticancer Activity
Recent studies have highlighted the potential of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives as effective anticancer agents. For instance:
- Cell Line Studies : A series of derivatives were tested against various human cancer cell lines including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cells. One notable derivative demonstrated IC₅₀ values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating a stronger potency than the standard drug 5-Fluorouracil (5-Fu) .
The mechanism involves the inhibition of the ERK signaling pathway:
- Pathway Inhibition : The compound significantly reduced phosphorylation levels of key proteins involved in cell proliferation and survival such as ERK1/2 and AKT.
- Apoptosis Induction : It was observed that the compound induced apoptosis in cancer cells and caused G2/M phase arrest .
Anti-inflammatory Activity
The anti-inflammatory effects of related triazolo-pyrimidine derivatives have also been documented:
- COX-2 Inhibition : Some derivatives exhibited potent inhibition of COX-2 activity with IC₅₀ values comparable to celecoxib (0.04 μmol), suggesting potential for treating inflammatory conditions .
Antifungal Activity
In addition to anticancer and anti-inflammatory properties, these compounds have shown promising antifungal activity:
- Fungicidal Activity : Preliminary bioassays indicated that 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives displayed excellent fungicidal activity against Rhizoctonia solani, a significant plant pathogen .
Summary of Biological Activities
| Biological Activity | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Anticancer | MGC-803 (gastric) | 9.47 μM | |
| HCT-116 (colon) | 9.58 μM | ||
| MCF-7 (breast) | 13.1 μM | ||
| Anti-inflammatory | COX-2 | 0.04 μmol | |
| Antifungal | Rhizoctonia solani | N/A |
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of multiple triazolo-pyrimidine derivatives using a panel of cancer cell lines. The results indicated that specific modifications to the triazolo-pyrimidine structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells.
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives effectively reduced tumor size in mouse models compared to controls. These studies further validated the in vitro findings and suggested a viable pathway for clinical development.
Q & A
Advanced Research Question
- Reproducibility : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
- Cross-validation : Compare H NMR shifts with structurally analogous compounds (e.g., 5,7-dimethyl-2-phenylamino derivatives) .
- Crystallographic validation : Resolve ambiguous NOE signals with XRD-derived torsion angles .
What are best practices for determining crystal structures of triazolo[1,5-a]pyrimidine derivatives?
Basic Research Question
- Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors for high redundancy .
- Software pipeline : APEX2 (data collection), SHELXS97 (solving), SHELXL2014 (refinement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
